molecular formula C28H28N2O5 B1230414 4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No. B1230414
M. Wt: 472.5 g/mol
InChI Key: MLAUSULBYMVQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a member of quinolines.

Scientific Research Applications

Inhibitors of Steroid 5alpha Reductases

Research by Baston, Palusczak, and Hartmann (2000) explored the synthesis and evaluation of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines as inhibitors of steroid 5alpha reductases. This class of compounds, which includes variations of the chemical structure of interest, showed varying levels of activity and selectivity as inhibitors, dependent on heterocycle features and substituent size. The study identified potent inhibitors for human type 2 isozyme, highlighting the potential therapeutic applications of these compounds (Baston, Palusczak, & Hartmann, 2000).

Antimicrobial Agents

A study conducted by Mohsen et al. (2014) synthesized new quinoxaline derivatives bearing an amide moiety, similar to the compound . These compounds were evaluated for their antimicrobial activity, particularly against Candida species. The research contributes to the understanding of the antimicrobial potential of quinoxaline derivatives, which could be relevant for the compound of interest (Mohsen et al., 2014).

Anti-Fibrosis Drug Potential

Kim et al. (2008) investigated a novel ALK5 inhibitor with a similar structure, which showed promising results in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects on a breast cancer model. This suggests the potential application of similar compounds, including the one , in the treatment of fibrosis and cancer (Kim et al., 2008).

Anticonvulsant Agents

Pawar, Gaikwad, and Balani (2011) explored the synthesis of N-substituted-7-hydroxy-4-methyl-2-oxoquinolines, structurally similar to the compound , as anticonvulsant agents. This research indicates the potential application of such compounds in the treatment of epilepsy or seizure disorders (Pawar, Gaikwad, & Balani, 2011).

Fluorescent Labeling Reagent

Hirano et al. (2004) identified a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range, which could be applicable for biomedical analysis. This study suggests the potential of quinolone derivatives, similar to the compound of interest, as fluorescent labeling reagents (Hirano et al., 2004).

properties

Product Name

4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C28H28N2O5/c1-4-35-24-11-7-20(8-12-24)28(32)30(17-19-5-9-23(33-2)10-6-19)18-22-15-21-16-25(34-3)13-14-26(21)29-27(22)31/h5-16H,4,17-18H2,1-3H3,(H,29,31)

InChI Key

MLAUSULBYMVQSR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)CC3=CC4=C(C=CC(=C4)OC)NC3=O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)CC3=CC4=C(C=CC(=C4)OC)NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
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4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
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4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
Reactant of Route 6
4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide

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